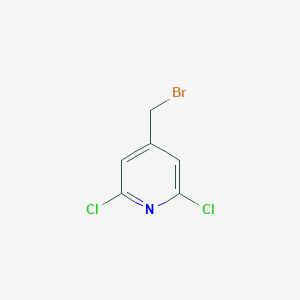

4-(Bromomethyl)-2,6-dichloropyridine

Descripción general

Descripción

4-(Bromomethyl)-2,6-dichloropyridine (4-BMP) is a halogenated pyridine derivative that has been used in various scientific research applications. It is a highly versatile, low-cost chemical reagent that has been used for a variety of reactions, including synthesis, catalysis, and biochemical studies. 4-BMP has also been used for the synthesis of other molecules and for the study of biochemical and physiological effects on living cells.

Aplicaciones Científicas De Investigación

- Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” is used in the synthesis of block copolymers . Specifically, it is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers .

- Methods of application : The compound is used in the reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent . The primary parameters that affect the reaction, such as concentration and time, are evaluated .

- Results or outcomes : The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .

- Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .

- Methods of application : The compound is reacted with 2H-tetrazole in the presence of potassium hydroxide to prepare 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .

- Results or outcomes : The solubility of the compound is noted to be soluble in chloroform and methanol, but insoluble in water .

Polymer Research

Chemical Synthesis

- Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” can be used in the synthesis of pH indicators such as Bromothymol blue .

- Methods of application : The compound can be used in the preparation of Bromothymol blue, which is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7) .

- Results or outcomes : Bromothymol blue is a pH indicator that changes color depending on the pH of the solution it is in. It is bright aquamarine by itself, and greenish-blue in a neutral solution .

- Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .

- Methods of application : The compound is used in the preparation of eprosartan, an antihypertensive agent .

- Results or outcomes : Eprosartan is a medication that is used to treat high blood pressure .

- Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” is used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), which is a second generation photosensitizer .

- Methods of application : The compound is used in the preparation of temoporfin, a photosensitizer used in photodynamic therapy .

- Results or outcomes : Temoporfin is used in photodynamic therapy to treat certain types of cancer .

pH Indicator Synthesis

Antihypertensive Agent Synthesis

Photosensitizer Synthesis

- Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” can be used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .

- Methods of application : The compound is used in a highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr .

- Results or outcomes : The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability .

- Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” can be used in the synthesis of bromopyrenes, which are significant in synthetic chemistry, materials science, and environmental studies .

- Methods of application : The compound is used in the strategic functionalisation of pyrene at non-K region and nodal positions .

- Results or outcomes : Bromo-substituted precursors serve as vital intermediates in synthetic routes .

- Summary of the application : “4-(Bromomethyl)-2,6-dichloropyridine” can be used in the synthesis of 4-Chlorobutyl (bromomethyl) ether .

- Methods of application : The compound is used in the presence of Lewis acid catalysts, such as zinc bromide (ZnBr 2 ), SnCl 4 , and titanium tetrachloride (TiCl 4 ) .

- Results or outcomes : 4-Chlorobutyl (bromomethyl) ether enables aromatic hydrocarbons to readily undergo bromomethylation .

Bromomethylation of Thiols

Synthesis of Bromopyrenes

Synthesis of 4-Chlorobutyl (bromomethyl) ether

Propiedades

IUPAC Name |

4-(bromomethyl)-2,6-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKGMGJZRFOZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381870 | |

| Record name | 4-(Bromomethyl)-2,6-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2,6-dichloropyridine | |

CAS RN |

175204-45-2 | |

| Record name | 4-(Bromomethyl)-2,6-dichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2,6-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)-2,6-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)

![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)